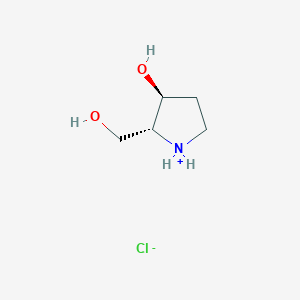
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride is a chiral organic compound with a pyrrolidine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, which are often derived from natural sources or synthesized through enantioselective methods.
Formation of Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions, often involving amine and aldehyde or ketone intermediates.
Quaternization: The final step involves the quaternization of the nitrogen atom in the pyrrolidine ring to form the chloride salt. This is typically done using alkyl halides or other quaternizing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to a variety of functionalized pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various functionalized pyrrolidine derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
科学研究应用
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and pyrrolidine moieties play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The chloride ion may also participate in ionic interactions, stabilizing the compound’s binding to its targets.
相似化合物的比较
Similar Compounds
(2R,3S)-2-(hydroxymethyl)pyrrolidine-3-ol: Lacks the chloride ion but has similar structural features.
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;bromide: Similar structure but with a bromide ion instead of chloride.
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;iodide: Similar structure but with an iodide ion instead of chloride.
Uniqueness
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride is unique due to its specific chiral configuration and the presence of the chloride ion, which can influence its reactivity and interactions with biological targets. The chloride ion also affects the compound’s solubility and stability, making it distinct from its bromide and iodide counterparts.
属性
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)pyrrolidin-1-ium-3-ol;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJCEWYVJOLFHN-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]C(C1O)CO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[NH2+][C@@H]([C@H]1O)CO.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
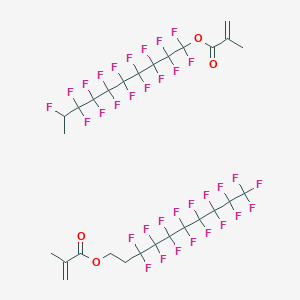
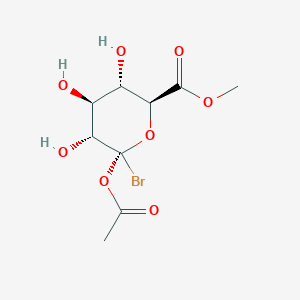
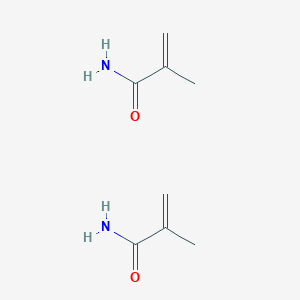
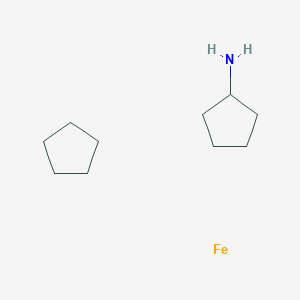
![(R)-1-[(1S)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B8063421.png)
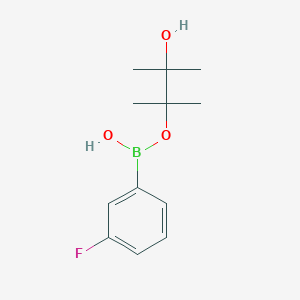
![5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-oxido-1H-benzimidazol-1-ium](/img/structure/B8063434.png)
![2-(Methylamino)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8063435.png)
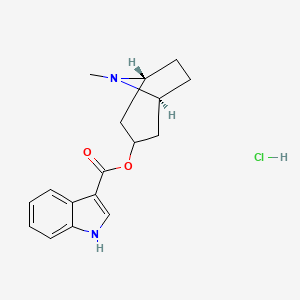
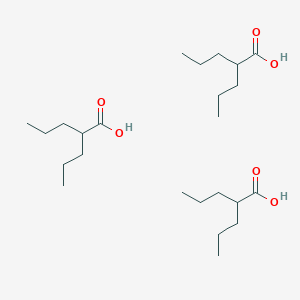
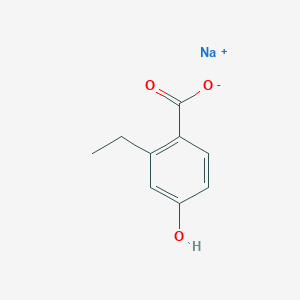

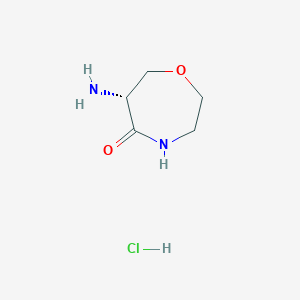
![(5Z)-5-[(4-methoxy-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B8063503.png)
